
(Z)-N'-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of an isoindole moiety and a bromobenzohydrazide group, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide typically involves the condensation of 3-amino-1H-isoindole with 4-bromobenzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzohydrazide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In the medical field, (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide could be explored for its therapeutic potential
Industry
In industry, this compound could be utilized in the development of new materials with specific properties. Its reactivity and structural characteristics make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s isoindole moiety may facilitate binding to specific sites, while the bromobenzohydrazide group could participate in various chemical interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
- (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-pyrrolidin-1-ylpropanenitrile
- (Z)-2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile
Uniqueness
(Z)-N’-(3-amino-1H-isoindol-1-ylidene)-4-bromobenzohydrazide stands out due to its specific combination of an isoindole moiety and a bromobenzohydrazide group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C15H11BrN4O |
|---|---|
Molecular Weight |
343.18 g/mol |
IUPAC Name |
N-[(3-amino-2H-isoindol-1-yl)imino]-4-bromobenzamide |
InChI |
InChI=1S/C15H11BrN4O/c16-10-7-5-9(6-8-10)15(21)20-19-14-12-4-2-1-3-11(12)13(17)18-14/h1-8,18H,17H2 |
InChI Key |
WRZZLMREGPHLSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2C=C1)N=NC(=O)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


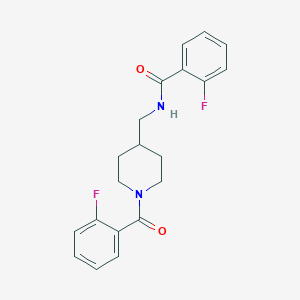
![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B14874884.png)
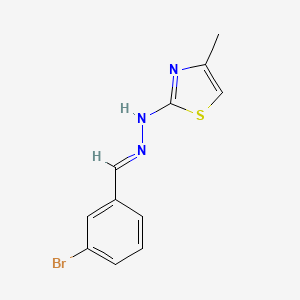
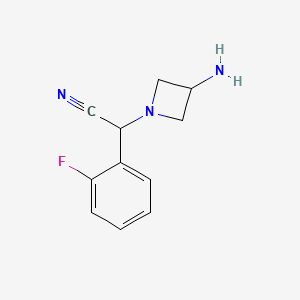
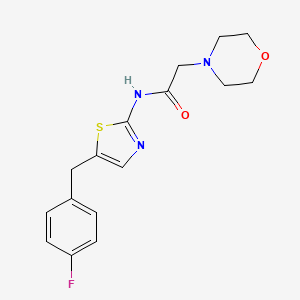
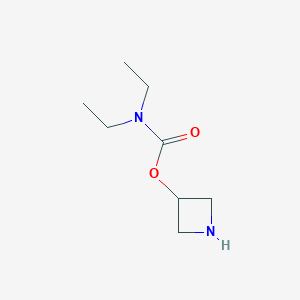
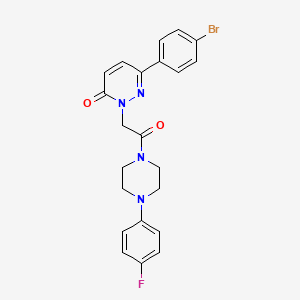
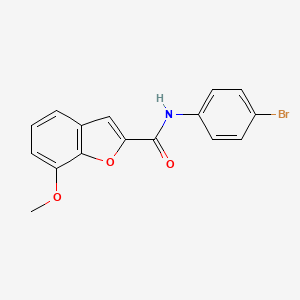
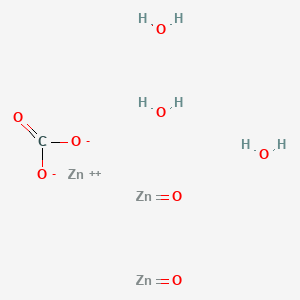
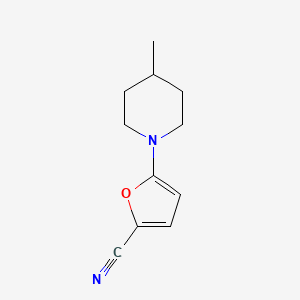
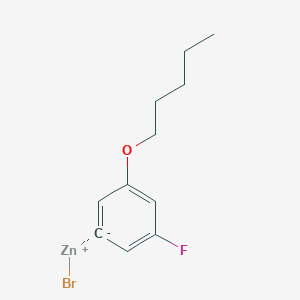
![3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14874936.png)

![2-((3-(3,4-dimethoxybenzyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)-N-phenylacetamide](/img/structure/B14874948.png)
